molecular formula C6H14NO5P B14455946 Diethyl (2-nitroethyl)phosphonate CAS No. 73084-26-1

Diethyl (2-nitroethyl)phosphonate

Cat. No.: B14455946
CAS No.: 73084-26-1
M. Wt: 211.15 g/mol
InChI Key: UTXPERVTEWGQMW-UHFFFAOYSA-N
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Description

Diethyl (2-nitroethyl)phosphonate is an organophosphorus compound with the chemical formula C6H14NO5P It is a phosphonate ester that contains a nitroethyl group attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-nitroethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-nitroethanol in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and cost-effectiveness. The use of catalysts and advanced purification techniques can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-nitroethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (2-nitroethyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2-nitroethyl)phosphonate involves its interaction with molecular targets through its nitro and phosphonate functional groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2-nitroethyl)phosphonate is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific applications in organic synthesis, medicinal chemistry, and materials science .

Properties

CAS No.

73084-26-1

Molecular Formula

C6H14NO5P

Molecular Weight

211.15 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-nitroethane

InChI

InChI=1S/C6H14NO5P/c1-3-11-13(10,12-4-2)6-5-7(8)9/h3-6H2,1-2H3

InChI Key

UTXPERVTEWGQMW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC[N+](=O)[O-])OCC

Origin of Product

United States

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